(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a conjugated system with a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylthiophene-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions efficiently. The purification of the final product is achieved through crystallization or column chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitro, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis, particularly in the development of new materials with electronic properties.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. The presence of the thiophene ring contributes to its biological activity, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the manufacture of dyes, pigments, and other materials that require stable conjugated systems.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The conjugated system allows for electron delocalization, which can facilitate interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-(3-Methylthiophen-2-yl)-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-(3-Methylthiophen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of two thiophene rings, which enhance its electronic properties and biological activity. The methyl group on the thiophene ring further modifies its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-9-6-8-15-11(9)5-4-10(13)12-3-2-7-14-12/h2-8H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGFBAZDKRGDP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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